(Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate
Description
The compound “(Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate” is a benzofuran-derived carbamate featuring a 3,4-dichlorobenzylidene substituent. This structure integrates a benzofuran core with a conjugated carbonyl group and a dimethylcarbamate moiety at the 6-position.
Properties
IUPAC Name |
[(2Z)-2-[(3,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO4/c1-21(2)18(23)24-11-4-5-12-15(9-11)25-16(17(12)22)8-10-3-6-13(19)14(20)7-10/h3-9H,1-2H3/b16-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZRGVRVFIYCPX-PXNMLYILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)Cl)Cl)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and structural characteristics.
Chemical Structure
The compound can be described by its chemical formula . Its structure includes a benzofuran moiety and a carbamate functional group, which are pivotal in its biological interactions.
Anticancer Activity
Recent studies have indicated that derivatives of benzofuran and related compounds exhibit promising anticancer properties. For instance, the compound has been evaluated for its inhibitory effects on various cancer cell lines. In vitro assays demonstrated that it significantly inhibits the growth of human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cells, with IC50 values indicating potent cytotoxicity.
GSK-3β Inhibition
Glycogen synthase kinase 3 beta (GSK-3β) is a critical target in cancer therapy and neurodegenerative diseases. The compound has been identified as a potential GSK-3β inhibitor through virtual screening methods. Its binding affinity was validated in enzyme assays, showing significant inhibition at concentrations as low as 1.6 µM .
The mechanism by which this compound exerts its biological effects may involve several pathways:
- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells.
- Induction of Apoptosis : It activates apoptotic pathways, leading to programmed cell death.
- Modulation of Signaling Pathways : The inhibition of GSK-3β can lead to altered signaling cascades associated with cell survival and proliferation.
Structural Analysis
Crystal structure analysis using techniques like Density Functional Theory (DFT) has provided insights into the electronic properties of the compound. The HOMO-LUMO gap indicates the potential reactivity and stability of the molecule .
Key Findings from DFT Studies
- HOMO-LUMO Gap : A smaller gap suggests higher polarizability and reactivity.
- Crystal Packing : The compound exhibits significant hydrogen bonding and π-stacking interactions that stabilize its crystal structure.
Case Studies
A notable case study involved the evaluation of the compound's effects on neuroblastoma cells. Treatment with varying concentrations resulted in increased levels of phosphorylated GSK-3β, confirming its role as an inhibitor in cellular models .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound can be compared to analogs with variations in the benzylidene substituents, carbamate groups, or core heterocycles. Below is a detailed analysis based on structural analogs identified in the evidence:
Substituent Effects on Benzylidene Group
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 3,4-dichloro substituents in the target compound increase electrophilicity and may enhance interactions with biological targets (e.g., acetylcholinesterase in pesticides) compared to the ethoxy group in the 2-ethoxy analog .
- Halogen Diversity : The 2-chloro-6-fluoro analog introduces fluorine, which may improve metabolic stability and bioavailability relative to the dichloro derivative.
Core Heterocycle Modifications
describes thiazolo-pyrimidine derivatives (e.g., compounds 11a,b and 12 ) with structural similarities in their conjugated systems:
Comparison with Target Compound :
- The dimethylcarbamate group in the target compound may confer different stability and hydrolytic properties compared to the cyano or carbonyl groups in compounds .
Physicochemical and Spectroscopic Comparisons
While spectral data for the target compound are unavailable, analogs provide insights:
- IR Spectra : The presence of carbonyl (C=O, ~1,700 cm⁻¹) and carbamate (C-O, ~1,250 cm⁻¹) groups is expected, similar to compound 11b in .
- NMR Data : The (Z)-configuration of the benzylidene group would produce distinct olefinic proton signals (e.g., ~7.9–8.1 ppm in DMSO-d₆), as seen in compound 11a .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
